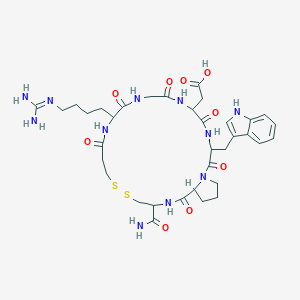

Eptifibatide Acetate

Description

Properties

IUPAC Name |

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKPOZZJODAYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861477 | |

| Record name | {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

832.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eptifibatide Acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide acetate is a potent, reversible, and specific inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] As a synthetic cyclic heptapeptide, it plays a critical role in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. Detailed methodologies for key analytical techniques and summaries of pivotal clinical trials are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Eptifibatide is a synthetic cyclic heptapeptide composed of six amino acids and a mercaptopropionyl residue.[4][5] A disulfide bridge is formed between the mercaptopropionyl residue and a cysteine amide.[4] The structure incorporates a homoarginine-glycine-aspartic acid (hArg-Gly-Asp) sequence, which mimics the arginine-glycine-aspartic acid (RGD) motif of fibrinogen, enabling its specific binding to the GP IIb/IIIa receptor.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C35H49N11O9S2 (Eptifibatide) | [4][7] |

| C37H53N11O11S2 (this compound) | [8][9] | |

| Molecular Weight | 831.96 g/mol (Eptifibatide) | [5][7] |

| 892.02 g/mol (this compound) | [9] | |

| Appearance | White to off-white powder | [5][10] |

| Solubility | Soluble in water | [5] |

| Purity | ≥98% (by HPLC) | [11] |

| Storage | Refrigerate at 2°C to 8°C (36°F to 46°F) | [2] |

| Protect from light | [12] |

Mechanism of Action

Eptifibatide exerts its antiplatelet effect by reversibly and competitively inhibiting the platelet GP IIb/IIIa receptor.[6] This receptor is the final common pathway for platelet aggregation.[1] Upon activation by various agonists, the GP IIb/IIIa receptor undergoes a conformational change, allowing it to bind to ligands such as fibrinogen and von Willebrand factor (vWF).[6][13] By binding to the GP IIb/IIIa receptor, eptifibatide prevents the binding of these ligands, thereby inhibiting platelet aggregation and thrombus formation.[6][12] The inhibition is dose- and concentration-dependent, with therapeutic regimens aiming for greater than 80% inhibition of platelet aggregation.[5]

Signaling Pathway of Eptifibatide Action

References

- 1. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A review of clinical trials with eptifibatide in cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 7. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C37H53N11O11S2 | CID 12001375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Page loading... [wap.guidechem.com]

- 11. scbt.com [scbt.com]

- 12. drugs.com [drugs.com]

- 13. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Eptifibatide Acetate: A Technical Guide to its Mechanism of Action on Platelet Aggregation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a potent, intravenously administered antiplatelet agent used in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1][2] It belongs to the class of glycoprotein (GP) IIb/IIIa inhibitors, which target the final common pathway of platelet aggregation.[2][3] Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[3][4] This technical guide provides an in-depth analysis of its molecular profile, core mechanism of action, pharmacodynamic properties, and the key experimental protocols used for its evaluation.

Molecular Profile of Eptifibatide Acetate

Eptifibatide is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue.[2] Its structure incorporates a modified lysine-glycine-aspartate (KGD) amino acid sequence.[2] This KGD motif is critical to its function, as it mimics the arginine-glycine-aspartic acid (RGD) sequence present in adhesive ligands like fibrinogen and von Willebrand factor (vWF).[2][3] This structural mimicry allows Eptifibatide to act as a highly specific antagonist of the platelet GPIIb/IIIa receptor.[5]

Core Mechanism of Action

The Role of GPIIb/IIIa in Platelet Aggregation

The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface. In a resting state, it has a low affinity for its ligands. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), an "inside-out" signaling cascade induces a conformational change in the GPIIb/IIIa receptor, exposing its high-affinity binding site.[3] Activated GPIIb/IIIa receptors then bind circulating fibrinogen and vWF. A single fibrinogen molecule can bind to two adjacent platelets, creating a cross-link that leads to the formation of a platelet aggregate—the structural basis of a thrombus.[5][6] This process represents the final common pathway for platelet aggregation, regardless of the initial stimulus.[2][5]

Competitive and Reversible Inhibition

Eptifibatide exerts its antiplatelet effect by functioning as a direct, reversible, and competitive antagonist of the GPIIb/IIIa receptor.[1][3] By presenting its KGD sequence, Eptifibatide binds to the receptor's recognition site, physically obstructing the binding of fibrinogen and vWF.[1][2] This competitive inhibition prevents the cross-linking of platelets, thereby blocking aggregation.[3]

The inhibition is reversible, with a low affinity and rapid dissociation rate, which contributes to its short biological half-life and the restoration of normal platelet function within 4 to 8 hours after cessation of the infusion.[1][3]

Signaling Pathway Visualization

The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of Eptifibatide.

Pharmacodynamics and Quantitative Analysis

The primary pharmacodynamic effect of Eptifibatide is the dose-dependent inhibition of platelet aggregation.[4] The therapeutic goal in clinical settings is to achieve greater than 80% inhibition of platelet aggregation to prevent thrombotic events.[1][4]

In Vitro Inhibition of Platelet Aggregation

The potency of Eptifibatide is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary based on the agonist used and the anticoagulant present in the assay.

| Parameter | Agonist | Anticoagulant | IC50 Value (µg/mL) | Citation(s) |

| Platelet Aggregation | 20 µM ADP | Sodium Citrate | 0.11 - 0.22 | [7] |

| Platelet Aggregation | 5 µg/mL Collagen | Sodium Citrate | 0.28 - 0.34 | [7] |

| Platelet Aggregation | ADP | Hirudin | 1.5 to 3-fold higher than citrate | [7] |

Pharmacokinetic Profile

Eptifibatide's clinical utility is defined by its rapid onset and short duration of action, which allows for precise therapeutic control.

| Parameter | Value | Citation(s) |

| Onset of Action | ~15 minutes post-bolus | [1][4] |

| Plasma Half-life | ~2.5 hours | [1] |

| Plasma Protein Binding | ~25% | [1][4] |

| Reversibility | Platelet function returns to normal in 4-8 hours | [1] |

Key Experimental Protocols

The antiplatelet effects of Eptifibatide are primarily evaluated using Light Transmission Aggregometry (LTA) and flow cytometry.

Light Transmission Aggregometry (LTA)

LTA is considered the gold-standard assay for measuring platelet aggregation.[8] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[6][9]

Methodology:

-

Blood Collection: Draw whole blood via clean venipuncture into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood-to-anticoagulant ratio).[8][9] Samples should be kept at room temperature and processed within 4 hours.[6][9]

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8][9]

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% transmission baseline.[8]

-

-

Assay Procedure:

-

Pipette PRP into an aggregometer cuvette with a stir bar and warm to 37°C.

-

Add the test compound (Eptifibatide at various concentrations) or vehicle control and incubate.

-

Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.[8]

-

Record the change in light transmittance for a set period (e.g., 10 minutes). The maximum aggregation percentage is calculated relative to the PPP baseline.[8]

-

Flow Cytometry for Platelet Activation Markers

Flow cytometry provides a more nuanced view of platelet function by measuring specific cell surface markers on individual platelets.[10][11] This technique is particularly useful for assessing the expression of activated GPIIb/IIIa receptors (via PAC-1 antibody binding) and granule release (via P-selectin/CD62P expression).[12][13]

Methodology:

-

Blood Collection: Collect whole blood into citrate or heparin-containing tubes.[7][14]

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer (e.g., modified Tyrode's buffer) to minimize in vitro activation.[15]

-

Aliquot the diluted blood for different staining conditions (resting, activated, isotype control).

-

-

Activation and Staining:

-

For activated samples, add an agonist (e.g., ADP, TRAP) and incubate.[12]

-

Add a cocktail of fluorochrome-conjugated antibodies to the aliquots. Key antibodies include:

-

Incubate in the dark at room temperature.

-

-

Fixation and Acquisition:

-

Fix the samples with a fixative like paraformaldehyde.

-

Acquire events on a flow cytometer, collecting data for tens of thousands of platelet-gated events.

-

-

Data Analysis: Analyze the median fluorescence intensity (MFI) or percentage of positive cells for the activation markers in the Eptifibatide-treated samples compared to controls.

Conclusion

This compound is a highly specific, reversible inhibitor of the platelet GPIIb/IIIa receptor. Its mechanism of action, centered on the competitive blockade of fibrinogen binding, effectively inhibits the final common pathway of platelet aggregation. This potent antiplatelet effect, combined with a rapid onset and short half-life, makes it a valuable therapeutic agent in high-risk cardiovascular settings. The quantitative assessment of its pharmacodynamic profile relies on established in vitro methodologies such as light transmission aggregometry and flow cytometry, which are crucial for both preclinical development and clinical monitoring.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 4. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Glycoprotein IIb/IIIa Receptor Binding Kinetics of Eptifibatide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of eptifibatide acetate to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. Eptifibatide is a cyclic heptapeptide and a potent, reversible inhibitor of the GP IIb/IIIa receptor, playing a critical role in antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][2][3]

Mechanism of Action

Eptifibatide mimics the lysine-glycine-aspartate (KGD) sequence, which is structurally similar to the arginine-glycine-aspartate (RGD) sequence found in ligands like fibrinogen and von Willebrand factor (vWF) that bind to the GP IIb/IIIa receptor.[1][4][5] By competitively and reversibly binding to the GP IIb/IIIa receptor, eptifibatide prevents these endogenous ligands from cross-linking platelets, thereby inhibiting platelet aggregation, the final common pathway in thrombus formation.[2][4][6] The binding of eptifibatide is specific to the GP IIb/IIIa receptor and has a low affinity for other integrins.[7] The low binding affinity and rapid dissociation from the receptor contribute to the rapid onset and offset of its antiplatelet effect.[8]

Glycoprotein IIb/IIIa Signaling Pathway and Eptifibatide Inhibition

The GP IIb/IIIa receptor exists in a low-affinity state on resting platelets.[9] Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, an "inside-out" signaling cascade is initiated.[10][11] This leads to a conformational change in the GP IIb/IIIa receptor, transitioning it to a high-affinity state for its ligands.[8][9] The binding of ligands like fibrinogen then triggers "outside-in" signaling, leading to further platelet activation, spreading, and aggregation.[10] Eptifibatide inhibits both of these signaling pathways by blocking the ligand binding to the GP IIb/IIIa receptor.[10]

Quantitative Binding Kinetics and Pharmacodynamics

The following tables summarize the key quantitative data regarding the binding kinetics and pharmacodynamic effects of eptifibatide.

Table 1: Eptifibatide Binding Affinity and Dissociation

| Parameter | Value | Condition/Assay | Reference |

| Dissociation Constant (Kd) | ~100 nmol/L | Not specified | [12] |

| Half-life (t1/2) | ~2.5 hours | In vivo | [1][13] |

| Platelet Function Recovery | 4-8 hours post-infusion | In vivo | [1] |

| Reversibility | Rapidly reversible | In vivo | [8] |

Table 2: In Vitro Inhibition of Platelet Aggregation (IC50)

| Agonist | IC50 (µg/mL) | Anticoagulant | Reference |

| ADP (20 µM) | 0.11 - 0.22 | Citrate | [14] |

| Collagen (5 µg/mL) | 0.28 - 0.34 | Citrate | [14] |

| ADP | IC50 = 140 ± 40 nmol/L | Citrate | [15][16] |

Table 3: Ex Vivo Platelet Aggregation Inhibition and Receptor Occupancy

| Dosing Regimen | Time Point | ADP-Induced Aggregation Inhibition | Receptor Occupancy | Reference |

| 180 µg/kg bolus + 2.0 µg/kg/min infusion | 5 minutes | >80% | >80% in 45% of patients | [17] |

| 4 hours | Partial recovery | Decreased post-bolus, then recovered | [17] | |

| 24 hours | >80% | >80% in >65% of patients | [17] | |

| 48 hours | >80% | >80% in >65% of patients | [17] | |

| Double bolus (180 µg/kg, then 180 µg/kg 10 min later) + 2 µg/kg/min infusion | Steady State | >90% | Not specified | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of eptifibatide's binding kinetics and pharmacodynamic effects.

Platelet Aggregometry

This is a standard method to assess the effect of platelet inhibitors.

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence of eptifibatide.

Methodology:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[14] For studies aiming to reflect physiological calcium levels more accurately, hirudin or D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) may be used.[14][17]

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 1500-2000 g) for 15-20 minutes.

-

Sample Preparation: Aliquots of PRP are incubated with varying concentrations of eptifibatide or a placebo control for a specified period.

-

Aggregation Measurement: The PRP samples are placed in an aggregometer. An agonist (e.g., ADP, collagen, thrombin receptor agonist peptide - TRAP) is added to induce aggregation.[14][17] The change in light transmittance through the PRP suspension is measured over time as platelets aggregate. PPP is used as a reference for 100% aggregation.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of eptifibatide. The IC50 value, the concentration of eptifibatide that inhibits 50% of the maximal aggregation response, is then calculated.[14]

Flow Cytometry for GP IIb/IIIa Receptor Occupancy

Flow cytometry allows for the quantification of receptor occupancy on a per-platelet basis.

Objective: To determine the percentage of GP IIb/IIIa receptors occupied by eptifibatide.

Methodology:

-

Blood Collection: Whole blood is collected in tubes with an appropriate anticoagulant.

-

Sample Preparation: Whole blood samples are incubated with a saturating concentration of a fluorescently labeled monoclonal antibody that binds to the GP IIb/IIIa receptor. To measure occupancy by small molecule inhibitors like eptifibatide, a monoclonal antibody (e.g., Mab2) that is displaced by the drug is used.[20][21] A second antibody (e.g., Mab1) that is not displaced can be used to determine the total number of receptors.[20][21]

-

Staining: The samples are incubated for a specific time to allow antibody binding.

-

Fixation and Lysis: Red blood cells are lysed, and the platelets are fixed.

-

Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer. The binding of the fluorescent antibody is inversely proportional to the receptor occupancy by eptifibatide.

-

Data Analysis: The number of free receptors is determined by comparing the fluorescence intensity of samples from eptifibatide-treated patients to that of baseline or placebo-treated patients. The receptor occupancy is calculated as: % Occupancy = (1 - [Free Receptors / Total Receptors]) * 100[21]

Experimental Workflow Diagram

Conclusion

Eptifibatide is a well-characterized competitive, reversible inhibitor of the glycoprotein IIb/IIIa receptor. Its binding kinetics, characterized by a rapid on- and off-rate, allow for a potent and titratable antiplatelet effect. The quantitative data from in vitro and ex vivo studies demonstrate that clinically relevant doses of eptifibatide achieve a high degree of receptor occupancy and inhibition of platelet aggregation, which translates to its efficacy in preventing thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention. The experimental protocols outlined in this guide provide a framework for the continued study and development of antiplatelet therapies targeting the GP IIb/IIIa receptor.

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 5. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Eptifibatide | [shadwige.sites.truman.edu]

- 14. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. Pharmacodynamics and pharmacokinetics of higher-dose, double-bolus eptifibatide in percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Comparative assessment of platelet GpIIb/IIIa receptor occupancy ratio with Eptifibatide/Tirofiban in patients presenting with ACS and undergoing PCI - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Eptifibatide Acetate on Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Eptifibatide Acetate on human platelets. Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Understanding its in vitro characteristics is crucial for research and development of antiplatelet therapies.

Mechanism of Action

Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen and other ligands that bind to the GPIIb/IIIa receptor.[1] By competitively and reversibly binding to the GPIIb/IIIa receptor on the platelet surface, Eptifibatide prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation.[1][2] This action effectively blocks the final step in platelet aggregation, regardless of the initial stimulus.[1] The binding of Eptifibatide influences both "inside-out" and "outside-in" signaling of the GPIIb/IIIa receptor, crucial processes for platelet activation and thrombus stabilization.

Signaling Pathways

The interaction of Eptifibatide with the GPIIb/IIIa receptor disrupts the normal signaling cascade that leads to platelet aggregation and thrombus formation.

References

Structural Analogs of Eptifibatide Acetate: A Technical Guide to Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide acetate, a cyclic heptapeptide, is a potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri, it plays a crucial role in preventing platelet aggregation and thrombus formation.[3][4] Eptifibatide's mechanism of action lies in its ability to mimic the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, thereby competitively inhibiting fibrinogen binding to the activated GPIIb/IIIa receptor, the final common pathway of platelet aggregation.[1][5] This technical guide provides an in-depth overview of the structural analogs of Eptifibatide, their biological activities, and the experimental protocols used for their evaluation.

Core Structure of Eptifibatide

Eptifibatide is a cyclic heptapeptide with the sequence Mercaptopropionyl-Homoarginyl-Glycyl-Aspartyl-Tryptophyl-Prolyl-Cysteinamide, with a disulfide bridge between the mercaptopropionyl residue and the cysteine.[6] The key recognition motif for the GPIIb/IIIa receptor is the modified Lys-Gly-Asp (KGD) sequence, where lysine is replaced by homoarginine.[1][5] The cyclic nature of the peptide is crucial for maintaining the optimal conformation for high-affinity binding to the receptor.

Structural Analogs and Their Activity

Key Modifications and Their Impact:

-

The Recognition Motif: The KGD/RGD sequence is paramount for activity. Modifications within this sequence generally lead to a significant loss of potency.

-

Cyclic Structure: The disulfide bridge-induced cyclic structure confers a conformational constraint that is essential for high-affinity binding. Linear analogs are typically much less potent.

-

Hydrophobic Residues: The introduction of hydrophobic residues can influence the binding affinity and selectivity of the analogs. For instance, the analog TP9201, which incorporates a hydrophobic residue in its structure, has shown potent antiplatelet activity.

-

Non-peptide Mimetics: Research has also explored non-peptide antagonists that mimic the essential pharmacophoric features of Eptifibatide. These can offer advantages in terms of oral bioavailability and metabolic stability.

Comparative Activity of Selected GPIIb/IIIa Antagonists

The following table summarizes the inhibitory activity of Eptifibatide and a selection of other GPIIb/IIIa antagonists, including a non-peptide mimetic, on platelet aggregation.

| Compound | Type | Target | Assay | Agonist | IC50 (nM) | Reference |

| Eptifibatide | Cyclic Heptapeptide | GPIIb/IIIa | Platelet Aggregation | ADP | 120 | |

| RUC-2 | Non-peptide | GPIIb/IIIa | Platelet Aggregation | ADP | 96 | |

| Tirofiban | Non-peptide | GPIIb/IIIa | GPIIb/IIIa Binding | - | 15 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

The primary method for evaluating the activity of Eptifibatide and its analogs is the in vitro platelet aggregation assay.

Protocol: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

1. Principle:

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as Adenosine Diphosphate (ADP). The degree of aggregation is proportional to the increase in light transmission.

2. Materials:

-

Freshly drawn human whole blood

-

3.2% Sodium Citrate (anticoagulant)

-

Adenosine Diphosphate (ADP)

-

Saline solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Cuvettes with stir bars

3. Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the upper layer of PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.

-

-

Aggregometer Setup and Calibration:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Place a cuvette containing PPP into the reference well to set 100% light transmission.

-

Place a cuvette containing PRP into the sample well to set 0% light transmission.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the sample well of the aggregometer and allow it to equilibrate for at least 2 minutes at 37°C with stirring.

-

Add a small volume (e.g., 50 µL) of the test compound (Eptifibatide analog) or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

-

Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.

-

4. Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.

-

An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by Eptifibatide

Caption: Signaling pathway of platelet aggregation and its inhibition by Eptifibatide.

Experimental Workflow for Evaluating Eptifibatide Analogs

Caption: Experimental workflow for assessing the antiplatelet activity of Eptifibatide analogs.

Structure-Activity Relationship (SAR) of Eptifibatide Analogs

Caption: Key structure-activity relationships for Eptifibatide analogs.

References

- 1. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

Eptifibatide Acetate: A Technical Guide to Stability and Solubility for Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide acetate is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1][2] By inhibiting the binding of fibrinogen to this receptor, eptifibatide effectively prevents platelet aggregation and thrombus formation.[1][3] This technical guide provides an in-depth overview of the stability and solubility of this compound, crucial parameters for its handling and use in laboratory settings. The document outlines physicochemical properties, degradation pathways, and analytical methodologies for stability assessment, and presents relevant experimental protocols.

Physicochemical Properties

Eptifibatide is a synthetic peptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[1][3] It is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue, with a disulfide bridge formed between the mercaptopropionyl residue and a cysteine.[4]

| Property | Value | Reference |

| Molecular Formula | C35H49N11O9S2 (free base) | [5] |

| Molecular Weight | 831.96 g/mol (free base basis) | [5] |

| Appearance | White to beige powder | [5] |

| Storage Temperature | -20°C | [5][6] |

| Shipping Condition | Wet ice | [5] |

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental assays. As a peptide, its solubility is influenced by pH and the solvent system used.

| Solvent | Solubility | Observations | Reference |

| Water | 2 mg/mL | Clear solution upon warming. | [5] |

| Water with ultrasonic | ≥19.2 mg/mL | - | [6] |

| DMSO | ≥51 mg/mL | - | [6] |

| Ethanol | Insoluble | - | [6] |

General Peptide Solubilization Guidelines:

For peptides that are difficult to dissolve, the following general procedures can be applied:

-

Assess the Peptide's Charge: Determine the overall charge of the peptide at a neutral pH by assigning a value of +1 to basic residues (K, R, H, N-terminal NH2) and -1 to acidic residues (D, E, C-terminal COOH).[7][8][9]

-

Acidic Peptides (net negative charge): Attempt to dissolve in a basic solution, such as 10% ammonium hydroxide or ammonium bicarbonate.[7]

-

Basic Peptides (net positive charge): Try dissolving in an acidic solution, like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[7][8]

-

Neutral or Hydrophobic Peptides: For peptides with low charge or a high proportion of hydrophobic residues, organic solvents like DMSO, acetonitrile (ACN), or DMF may be necessary for initial solubilization, followed by dilution with an aqueous buffer.[7][10]

-

Aids to Dissolution: Sonication and gentle warming can help to dissolve peptides.[7][10] It is recommended to test the solubility on a small amount of the peptide before dissolving the entire sample.[7][11]

Stability of this compound

The stability of eptifibatide is influenced by several factors, including pH, temperature, and the presence of co-solvents. Understanding its degradation pathways is essential for accurate experimental design and data interpretation.

pH and Temperature Stability

Studies have shown that the stability of eptifibatide is pH-dependent. The commercial product, Integrilin®, is formulated in a citrate buffer.[12] A study on a semi-aqueous formulation of eptifibatide found that maximum stability was achieved at pH 5.75.[12] The commercial injection has a shelf life of 24 months when stored under refrigeration (2-8°C).[3] It can be stored at room temperature (15-30°C) for up to two months.[3][13]

Degradation Pathways

Eptifibatide can undergo degradation through hydrolysis and oxidation.[14][15] One identified impurity is a linear peptide formed from the reaction of Asp-clipped eptifibatide with formaldehyde.[16]

Enhancing Stability with Co-solvents

A study has shown that semi-aqueous vehicles can significantly increase the stability of eptifibatide compared to aqueous solutions. A formulation containing 10% ethanol, 40% propylene glycol, and 50% 0.025 M citrate buffer demonstrated a predicted shelf-life (T90) of 60 months at 25°C and pH 5.75, compared to 33 months in an aqueous vehicle at its maximum stability pH of 5.25.[12]

Experimental Protocols

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for accurately quantifying eptifibatide in the presence of its degradation products. Several RP-HPLC methods have been developed for this purpose.[14][15][17]

Method 1: Isocratic RP-HPLC [17][18]

-

Column: C18 (150 x 4.60 mm i.d., 5 µM particle size)

-

Mobile Phase: Acetonitrile (ACN), water, and trifluoroacetic acid (TFA)

-

Flow Rate: 1 mL/min

-

Detection: UV at 275 nm

-

Temperature: Ambient

-

Linearity Range: 0.15-2 mg/mL (r²=0.997)

-

Limit of Detection: 0.15 mg/mL

Method 2: Isocratic RP-HPLC for Stress Studies [14][15]

-

Column: Reversed-phase C18

-

Mobile Phase: Acetonitrile: 50 mM sodium dihydrogen orthophosphate dihydrate (25:75 v/v), pH adjusted to 2.2 with orthophosphoric acid

-

Flow Rate: Not specified

-

Detection: UV at 220 nm

-

Temperature: Ambient

-

Stress Conditions Evaluated: Temperature, oxidation, and hydrolysis over a wide pH range (2-10).

General Protocol for Peptide Stability Testing in Biological Matrices[19][20]

This protocol provides a general framework for assessing peptide stability in matrices like blood plasma.

-

Sample Preparation:

-

Prepare a stock solution of the peptide.

-

Incubate the peptide solution (e.g., 10 μM) in the biological matrix (e.g., human blood plasma diluted with DPBS) at 37°C with agitation.

-

-

Time-Point Sampling:

-

At designated time points, withdraw aliquots of the incubation mixture.

-

-

Analysis by RP-HPLC:

-

Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

-

Quantify the amount of intact peptide by measuring the area under the curve (AUC) of the corresponding peak.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life of the peptide in the matrix.

-

Signaling Pathway and Experimental Workflows

Eptifibatide Mechanism of Action

Eptifibatide exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen, von Willebrand factor (vWF), and other ligands to the GPIIb/IIIa receptor on activated platelets.[1][19] This blockade of the final common pathway of platelet aggregation prevents the formation of a stable thrombus.[19]

Caption: Mechanism of action of Eptifibatide.

General Workflow for Peptide Solubility Testing

A systematic approach is essential for determining the optimal solvent for a peptide.

Caption: General workflow for peptide solubility testing.

Workflow for a Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the stability and solubility of this compound for laboratory professionals. The provided data and protocols are intended to facilitate the proper handling, storage, and analysis of this important antiplatelet peptide in a research and development setting. Adherence to these guidelines will help ensure the integrity of experimental results and contribute to the successful application of this compound in scientific investigations.

References

- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eptifibatide | C35H49N11O9S2 | CID 448812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound = 98 HPLC 881997-86-0 [sigmaaldrich.com]

- 6. apexbt.com [apexbt.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. biobasic.com [biobasic.com]

- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. genscript.com [genscript.com]

- 12. Stabilization of eptifibatide by cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Validated High Performance Liquid Chromatographic Method for Stability Study of Eptifibatide [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of eptifibatide during drug formulation stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. RP-HPLC Method Development and Validation for Determination of this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Eptifibatide Acetate In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a synthetic cyclic heptapeptide that acts as a reversible, competitive antagonist of the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets.[1][2] This receptor is crucial for platelet aggregation, the final common pathway in the formation of a thrombus, by facilitating the binding of fibrinogen to adjacent platelets.[2][3] By blocking this interaction, Eptifibatide effectively inhibits platelet aggregation and is utilized clinically to prevent ischemic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.[1][4] This document provides a detailed protocol for an in vitro platelet aggregation assay using Eptifibatide Acetate, a valuable tool for studying its antiplatelet effects and for the development of novel antithrombotic therapies. The assay is based on Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.[5][6]

Mechanism of Action

Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to bind to the GP IIb/IIIa receptor and prevent fibrinogen from cross-linking platelets.[1] This inhibition is dose-dependent and reversible, with platelet function returning to normal within 4 to 8 hours after discontinuation of the drug.[4][7] The therapeutic goal in clinical settings is to achieve over 80% inhibition of platelet aggregation.[7]

Experimental Data Summary

The following table summarizes key quantitative data from in vitro studies of Eptifibatide on platelet aggregation.

| Parameter | Value | Agonist | Notes | Reference |

| Eptifibatide Concentration Range | 0.2 - 24 µg/mL | ADP | Effective inhibition observed within this range. | [8] |

| Eptifibatide IC50 (ADP-induced aggregation) | 0.11 - 0.22 µg/mL | 20 µM ADP | IC50 values for 100% inhibition in citrated blood. | [9] |

| Eptifibatide IC50 (Collagen-induced aggregation) | 0.28 - 0.34 µg/mL | 5 µg/mL Collagen | IC50 values for 46-100% inhibition in citrated blood. | [9] |

| Eptifibatide Concentration for >80% Inhibition | 0.27 - 0.55 µg/mL | ADP | Concentration required to achieve the therapeutic target of >80% inhibition. | [9] |

| ADP Concentration | 20 µM | - | Commonly used concentration to induce platelet aggregation. | [9][10] |

| Collagen Concentration | 1.9 mg/mL | - | Used to induce platelet aggregation. | [10] |

| Time to Onset of Action | ~15 minutes | - | Rapid inhibition of platelet aggregation after administration. | [4][7] |

Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and the inhibition of this aggregation by this compound.

1. Materials and Reagents

-

This compound

-

Platelet Agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin)

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate[11]

-

Saline (0.9% NaCl)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Aggregometer cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors into vacuum tubes containing sodium citrate.[12]

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature.[13][14]

-

Carefully collect the supernatant (PRP) and transfer it to a separate tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 10-15 minutes.[11][14]

-

Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.

3. Assay Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[11][14]

-

Baseline Calibration:

-

Pipette PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Set this as the 0% aggregation baseline.

-

Pipette PPP into a cuvette and place it in the sample well. Set this as the 100% aggregation baseline.[11]

-

-

Eptifibatide Incubation:

-

Pipette a defined volume of PRP into a series of cuvettes with stir bars.

-

Add increasing concentrations of this compound (or vehicle control) to the cuvettes.

-

Incubate the samples for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer.

-

-

Induction of Platelet Aggregation:

-

Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to the cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 10 minutes).[11]

-

-

Data Analysis:

-

The aggregometer software will generate aggregation curves.

-

Determine the maximum percentage of platelet aggregation for each sample.

-

Calculate the percent inhibition of aggregation for each concentration of Eptifibatide relative to the vehicle control.

-

If desired, calculate the IC50 value of Eptifibatide.

-

Visualizations

Caption: Workflow for the in vitro platelet aggregation assay.

Caption: Mechanism of Eptifibatide action in inhibiting platelet aggregation.

References

- 1. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 2. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Testing platelet aggregation activity [protocols.io]

- 12. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Eptifibatide Acetate in a Ferric Chloride-Induced Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide Acetate is a cyclic heptapeptide and a potent, reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen, thus mediating platelet cross-linking and thrombus formation.[2][3] The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo assay to study arterial thrombosis.[4][5] This model induces endothelial injury through oxidative stress, leading to platelet activation, aggregation, and the formation of an occlusive thrombus.[4][5] It is a valuable tool for evaluating the efficacy of antiplatelet and anticoagulant therapies.[5] These application notes provide a detailed protocol for utilizing the ferric chloride-induced thrombosis model to assess the antithrombotic effects of this compound, along with representative data and a description of the relevant signaling pathways.

Mechanism of Action of this compound

Eptifibatide competitively and reversibly binds to the GP IIb/IIIa receptor on the surface of platelets.[3] By mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, it blocks the binding of fibrinogen and other ligands like von Willebrand factor to the activated GP IIb/IIIa receptor.[3] This inhibition prevents the formation of fibrinogen bridges between platelets, thereby inhibiting platelet aggregation and thrombus formation.[2][3]

Signaling Pathway of this compound in Platelet Aggregation

Platelet activation is initiated by various agonists (e.g., thrombin, collagen, ADP) that bind to specific receptors on the platelet surface. This binding triggers intracellular signaling cascades, leading to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Eptifibatide acts at the final step of this process, directly interfering with the ability of the activated GP IIb/IIIa receptor to bind fibrinogen.

Figure 1: Eptifibatide's inhibitory effect on platelet aggregation.

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol describes the induction of thrombosis in the carotid artery of a mouse and the evaluation of this compound's effect on thrombus formation.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture

-

This compound solution (various concentrations for dose-response)

-

Vehicle control (e.g., saline)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

-

Filter paper strips (1x2 mm)

-

Surgical instruments (scissors, forceps)

-

Doppler flow probe and flowmeter or intravital microscope

-

Physiological saline

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Place the mouse in a supine position on a surgical board.

-

Make a midline cervical incision and carefully dissect the tissues to expose the left common carotid artery.[4]

-

Gently separate the artery from the surrounding tissues and the vagus nerve.[4]

-

-

Drug Administration:

-

Administer this compound or vehicle control intravenously (e.g., via tail vein injection) at a predetermined time before injury induction.

-

-

Thrombosis Induction:

-

Place a small piece of plastic or other non-reactive material underneath the isolated carotid artery to prevent contact with surrounding tissues.[4]

-

Soak a filter paper strip in the FeCl₃ solution.

-

Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[5]

-

-

Monitoring Thrombus Formation:

-

Doppler Flowmetry: Place a Doppler flow probe on the artery downstream of the injury site to continuously monitor blood flow. The time to occlusion is defined as the time from FeCl₃ application until blood flow ceases (or drops to a predefined threshold).[5]

-

Intravital Microscopy: For visualization, fluorescently label platelets (e.g., with rhodamine 6G) prior to the experiment. Use an intravital microscope to observe and record platelet accumulation and thrombus formation in real-time.

-

-

Data Collection and Analysis:

-

Record the time to vessel occlusion for each animal.

-

If using intravital microscopy, quantify thrombus size and stability over time.

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.

-

Experimental Workflow Diagram

Figure 2: Workflow for the ferric chloride-induced thrombosis model.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on parameters of thrombosis in a ferric chloride-induced model. The data is compiled from various preclinical studies and is intended to be illustrative.

| Treatment Group | Dose/Concentration | Time to Occlusion (minutes) | Thrombus Weight (mg) | Platelet Aggregation Inhibition (%) |

| Vehicle Control | - | 10.5 ± 2.1 | 0.45 ± 0.08 | 5 ± 2 |

| Eptifibatide | Low Dose | 18.2 ± 3.5 | 0.28 ± 0.06 | 45 ± 8 |

| Eptifibatide | Medium Dose | 29.8 ± 4.9 | 0.15 ± 0.04 | 78 ± 6 |

| Eptifibatide | High Dose | >45 (no occlusion) | 0.05 ± 0.02 | >95 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. The specific doses for "Low," "Medium," and "High" would need to be determined empirically for the specific animal model and experimental setup. The presented data is a synthesized representation from multiple sources for illustrative purposes.

Discussion and Considerations

-

Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of this compound for antithrombotic efficacy in the chosen animal model.

-

FeCl₃ Concentration and Application Time: The concentration of FeCl₃ and the duration of its application are critical parameters that influence the severity of the vascular injury and the time to occlusion. These should be optimized to create a reproducible model with a consistent time to occlusion in the control group.[5][6]

-

Animal Strain: Different mouse strains can exhibit varying responses to FeCl₃-induced thrombosis.[6] Consistency in the choice of animal strain is important for reproducible results.

-

Bleeding Time: As with any antiplatelet agent, it is advisable to assess the effect of this compound on bleeding time in a separate assay (e.g., tail transection model) to evaluate the therapeutic window and potential bleeding risk.

-

Paradoxical Thrombosis: Although rare, Eptifibatide can induce antibody-mediated thrombocytopenia and, paradoxically, thrombosis in some individuals. This is thought to involve the FcγRIIa receptor. While less common in preclinical models, researchers should be aware of this potential confounding factor.[7]

Conclusion

The ferric chloride-induced thrombosis model is a robust and reproducible method for evaluating the in vivo efficacy of antiplatelet agents like this compound. By carefully controlling the experimental parameters and collecting quantitative data on thrombus formation, researchers can effectively assess the antithrombotic potential of novel compounds and further elucidate the mechanisms of thrombosis.

References

- 1. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and Efficacy of Low-Dose Eptifibatide for Tandem Occlusions in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Eptifibatide Acetate Dose-Response in Washed Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a cyclic heptapeptide that acts as a potent and selective inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor is crucial in the final common pathway of platelet aggregation, binding to ligands such as fibrinogen and von Willebrand factor to form platelet plugs.[3][4] By competitively and reversibly binding to the GP IIb/IIIa receptor, eptifibatide prevents this interaction, thereby inhibiting platelet aggregation.[4][5] Understanding the dose-response relationship of eptifibatide in a controlled environment using washed platelets is essential for in vitro studies of its efficacy and mechanism of action. These application notes provide detailed protocols for the preparation of washed platelets and the subsequent determination of the eptifibatide dose-response curve.

Quantitative Data Summary

The inhibitory effect of eptifibatide on platelet aggregation is dose-dependent.[3][6] The following table summarizes representative inhibitory concentration (IC50) values for eptifibatide from in vitro studies. It is important to note that experimental conditions, such as the choice of anticoagulant and platelet agonist, can influence the observed IC50 values.[7][8]

| Agonist | Anticoagulant | IC50 (µg/mL) |

| 20 µM ADP | Citrate | 0.11 - 0.22 |

| 5 µg/mL Collagen | Citrate | 0.28 - 0.34 |

| 20 µM ADP | Hirudin | 1.5 to 3-fold higher than citrate |

Data adapted from a multi-center study on GPIIb/IIIa antagonists.[8]

Experimental Protocols

Protocol 1: Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood and their suspension in a physiological buffer, a process critical for removing plasma components that could interfere with platelet function studies.[9][10]

Materials:

-

Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume of anticoagulant for 6 volumes of blood).[11]

-

Modified Tyrode's buffer (recipe to be prepared in advance).[12]

-

Prostacyclin (PGI2).[13]

-

Apyrase.[13]

-

50 mL polypropylene conical tubes.

-

Serological pipettes.

-

Centrifuge with a swinging-bucket rotor capable of maintaining 37°C.

-

Automated cell counter.

Procedure:

-

Blood Collection: Collect human whole blood into tubes containing ACD anticoagulant.

-

Pre-warming: Pre-heat the centrifuge to 37°C to minimize temperature-induced platelet activation.[12]

-

First Centrifugation (PRP Preparation):

-

Pool the collected whole blood into 50 mL conical tubes.

-

Centrifuge at 250 x g for 20 minutes at 37°C with the brake off to obtain platelet-rich plasma (PRP).[11]

-

-

PRP Collection:

-

Carefully aspirate the upper PRP layer using a serological pipette, avoiding the buffy coat (the layer of white blood cells).[12]

-

Transfer the PRP to a new 50 mL conical tube.

-

-

Platelet Pelletization:

-

Supernatant Removal: Decant the supernatant (platelet-poor plasma) and carefully remove any remaining plasma from the tube walls.

-

First Wash:

-

Gently resuspend the platelet pellet in pre-warmed modified Tyrode's buffer containing 0.5 µM PGI2.[13]

-

Centrifuge at 1000 x g for 10 minutes at 37°C with the brake off.

-

-

Second Wash:

-

Discard the supernatant and gently resuspend the platelet pellet in pre-warmed modified Tyrode's buffer.

-

Centrifuge at 1000 x g for 10 minutes at 37°C with the brake off.

-

-

Final Resuspension:

-

Resuspend the final platelet pellet in pre-warmed modified Tyrode's buffer containing 0.02 U/mL apyrase to maintain platelet discoid shape and prevent refractoriness to ADP.[13]

-

Perform a platelet count using an automated cell counter.

-

Adjust the platelet concentration to the desired level (e.g., 3 x 10^8 platelets/mL) with the final resuspension buffer.

-

-

Resting Period: Allow the washed platelets to rest at 37°C for at least 30-60 minutes before conducting aggregation studies to allow them to return to a quiescent state.[12]

Protocol 2: Eptifibatide Acetate Dose-Response Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for determining the dose-response curve of eptifibatide by measuring its effect on platelet aggregation induced by an agonist.

Materials:

-

Washed platelet suspension (prepared as in Protocol 1).

-

This compound stock solution and serial dilutions.

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Collagen).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

-

Baseline Calibration:

-

Pipette the washed platelet suspension into an aggregometer cuvette to serve as the "100% aggregation" or "baseline" reference.

-

Pipette the final resuspension buffer (without platelets) into another cuvette to serve as the "0% aggregation" reference.

-

Calibrate the instrument with these references.

-

-

Eptifibatide Incubation:

-

Prepare a series of aggregometer cuvettes each containing the washed platelet suspension.

-

Add increasing concentrations of this compound to each cuvette. Include a vehicle control (saline or appropriate buffer).

-

Incubate the platelets with eptifibatide for a specified time (e.g., 3-5 minutes) at 37°C with stirring.[14]

-

-

Initiation of Aggregation:

-

Add a fixed concentration of the platelet agonist (e.g., 20 µM ADP or 5 µg/mL collagen) to each cuvette to induce aggregation.

-

Record the change in light transmission over time (typically for 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each eptifibatide concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the eptifibatide concentration to generate a dose-response curve.

-

From the curve, determine the IC50 value, which is the concentration of eptifibatide that inhibits platelet aggregation by 50%.

-

Visualizations

Caption: Experimental workflow for washed platelet preparation and dose-response assay.

Caption: Eptifibatide's mechanism of inhibiting platelet aggregation.

References

- 1. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eptifibatide Monograph for Professionals - Drugs.com [drugs.com]

- 3. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]

- 10. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols: Flow Cytometry Analysis of Platelet Activation with Eptifibatide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists, platelets undergo a series of morphological and biochemical changes, including the surface expression of P-selectin (CD62P) and the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.[4] Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual platelets, making it an ideal tool for studying platelet activation.[5][6]

Eptifibatide Acetate is a cyclic heptapeptide that acts as a reversible antagonist of the GPIIb/IIIa receptor.[4][7] By mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, Eptifibatide competitively inhibits fibrinogen binding to GPIIb/IIIa, thereby preventing platelet aggregation.[7][8] This application note provides detailed protocols for utilizing flow cytometry to assess agonist-induced platelet activation and to evaluate the inhibitory effects of this compound. The provided methodologies are essential for researchers in hematology, cardiology, and drug development who are investigating antiplatelet therapies.

Data Presentation

The following tables summarize typical quantitative data obtained from flow cytometry analysis of platelet activation in the presence and absence of this compound. These values are illustrative and may vary depending on experimental conditions and donor variability.

Table 1: Effect of this compound on Agonist-Induced P-selectin (CD62P) Expression

| Treatment Condition | Agonist (ADP, 20 µM) | % CD62P Positive Platelets (Mean ± SD) |

| Unstimulated Control | None | 2.5 ± 1.0 |

| Agonist-Stimulated | ADP | 75.8 ± 8.2 |

| Eptifibatide (1 µg/mL) + Agonist | ADP | 73.5 ± 7.9 |

| Eptifibatide (10 µg/mL) + Agonist | ADP | 72.1 ± 8.5 |

Note: P-selectin expression, a marker of platelet degranulation, is generally not affected by GPIIb/IIIa inhibitors like Eptifibatide.[9]

Table 2: Effect of this compound on Agonist-Induced GPIIb/IIIa Activation (PAC-1 Binding)

| Treatment Condition | Agonist (ADP, 20 µM) | % PAC-1 Positive Platelets (Mean ± SD) |

| Unstimulated Control | None | 3.1 ± 1.5 |

| Agonist-Stimulated | ADP | 85.2 ± 9.3 |

| Eptifibatide (IC50) + Agonist | ADP | 42.6 ± 5.1 |

| Eptifibatide (High Conc.) + Agonist | ADP | 5.5 ± 2.3 |

Note: PAC-1 is a monoclonal antibody that specifically binds to the activated conformation of the GPIIb/IIIa receptor.[3] Eptifibatide directly competes with PAC-1 binding, leading to a dose-dependent decrease in the percentage of PAC-1 positive platelets.[10]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the isolation of platelet-rich plasma from whole blood. To prevent premature platelet activation, all steps should be performed at room temperature with gentle handling.[11]

Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.

-

Prostaglandin E1 (PGE1) solution (1 µM).

-

Polypropylene centrifuge tubes.

-

Wide-orifice pipette tips.

Procedure:

-

Draw whole blood into sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.[12]

-

Optional: To prevent platelet activation during processing, add PGE1 to the whole blood to a final concentration of 1 µM.[13]

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[13]

-

Carefully collect the upper, straw-colored layer (platelet-rich plasma) using a wide-orifice pipette tip, avoiding the buffy coat (the thin white layer of leukocytes).[11]

-

Store the PRP at room temperature and use within 2 hours for subsequent experiments.[13]

In Vitro Treatment with Agonist and this compound

Materials:

-

Platelet-Rich Plasma (PRP).

-

This compound stock solution.

-

Platelet agonist stock solution (e.g., Adenosine diphosphate - ADP, Thrombin Receptor Activating Peptide - TRAP).[5]

-

Phosphate-buffered saline (PBS).

Procedure:

-

Aliquot PRP into microcentrifuge tubes for each experimental condition (e.g., unstimulated, agonist-stimulated, Eptifibatide + agonist).

-

For the Eptifibatide treatment groups, add the desired concentration of this compound to the PRP and incubate for 10-15 minutes at room temperature. For the control and agonist-only groups, add an equivalent volume of PBS.

-

To induce platelet activation, add the platelet agonist (e.g., ADP to a final concentration of 20 µM) to the appropriate tubes.[14] Gently mix and incubate for 10 minutes at room temperature. The unstimulated control should receive an equivalent volume of PBS.

-

Proceed immediately to the staining protocol.

Staining for Flow Cytometry Analysis

This protocol describes the staining of platelets with fluorescently-labeled antibodies against a general platelet marker and activation-specific markers.

Materials:

-

Treated PRP samples.

-

Fluorochrome-conjugated antibodies:

-

FACS buffer (PBS with 1% BSA).

-

Flow cytometry tubes.

Procedure:

-

In flow cytometry tubes, add the appropriate combination of fluorescently-labeled antibodies. For example, for a two-color experiment to assess activation, use Anti-CD41a-APC and Anti-CD62P-PE or PAC-1-FITC.

-

Add 5 µL of the treated PRP to each tube containing the antibody cocktail.

-

Gently mix and incubate for 20 minutes at room temperature in the dark.[16]

-

Add 500 µL of FACS buffer to each tube.

-

Analyze the samples on a flow cytometer within 1 hour.

Flow Cytometry Acquisition and Analysis

Procedure:

-

Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and the fluorescence channels corresponding to the chosen fluorochromes.

-

Use a logarithmic scale for FSC and SSC to identify the platelet population based on its characteristic low FSC and SSC properties.

-

Gate on the platelet population using a CD41a-positive gate to exclude debris and other cell types.

-

Acquire at least 10,000 events within the platelet gate for each sample.

-

For each sample, determine the percentage of platelets positive for the activation markers (CD62P and PAC-1) by setting appropriate gates based on the unstimulated control sample.

Mandatory Visualizations

Caption: Platelet activation signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for flow cytometry analysis of platelet activation.

References

- 1. plateletservices.com [plateletservices.com]

- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 3. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 8. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Platelet Isolation and Activation Assays [bio-protocol.org]

- 13. timothyspringer.org [timothyspringer.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eptifibatide Acetate Administration in Murine Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide Acetate is a cyclic heptapeptide and a reversible antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] By blocking this receptor, Eptifibatide inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands.[1] This antiplatelet activity makes it a subject of interest in the study of thrombosis and the development of antithrombotic therapies. Murine models of thrombosis are critical tools for preclinical evaluation of such agents. These application notes provide detailed protocols for the administration of this compound in common murine thrombosis models and for assessing its efficacy and safety.

Mechanism of Action: Inhibition of Platelet Aggregation

Eptifibatide competitively and reversibly inhibits the platelet GPIIb/IIIa receptor, a key player in the final step of platelet aggregation.[1][2][3] Upon vascular injury, platelet activation is initiated by various agonists, leading to a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind to fibrinogen, which then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.[4] Eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to bind to the GPIIb/IIIa receptor and block fibrinogen binding, thereby inhibiting platelet aggregation and thrombus formation.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in murine models of thrombosis and related assays.

Table 1: Effect of Eptifibatide on Thrombus Formation in Murine Models

| Murine Model | Eptifibatide Dose | Route of Administration | Effect on Thrombosis | Reference |